1-(2-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one
Description
1-(2-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one is a ketone derivative featuring a chloro substituent at the 2-position and a trifluoromethylthio (-SCF₃) group at the 4-position of the phenyl ring (CAS: 1805857-60-6). Its molecular formula is C₁₀H₇Cl₂F₃OS, with a molar mass of 303.13 g/mol . The trifluoromethylthio group is a potent electron-withdrawing substituent, enhancing the electrophilicity of the ketone carbonyl, which influences its reactivity in organic syntheses.
Properties
Molecular Formula |
C10H8ClF3OS |
|---|---|
Molecular Weight |
268.68 g/mol |
IUPAC Name |
1-[2-chloro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3OS/c1-6(15)4-7-2-3-8(5-9(7)11)16-10(12,13)14/h2-3,5H,4H2,1H3 |
InChI Key |
YAECEHFIEGJBHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)SC(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of 2-chloro-4-(trifluoromethylthio)benzene with propanone under specific conditions. The reaction may require the presence of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the chloro and trifluoromethylthio groups may influence its binding affinity and activity. The pathways involved may include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Observations:
Substituent Effects: The trifluoromethylthio (-SCF₃) group in the target compound confers stronger electron-withdrawing effects compared to -CH₂OH (1a) or -N(CH₂CH₂)₂CH₃ (1f), enhancing electrophilicity at the ketone. Chloro placement: The 2-Cl substituent in the target compound vs.
Synthetic Efficiency: Compounds 1a and 1f, synthesized via GP1 protocols, achieved high yields (82–89%) using tailored purification gradients (ethyl acetate/hexanes or methanol/DCM) .
Applications :
- The 3-CF₃ analog () is a precursor to fenfluramine , an anti-epileptic drug, highlighting the pharmaceutical relevance of such ketones .
- Piperazinyl and hydroxymethyl derivatives (1a, 1f) may serve as intermediates for bioactive molecules due to their polar functional groups .
Physicochemical and Reactivity Trends
- Polarity : The -SCF₃ group increases lipophilicity compared to -OH or -N-heterocycles, impacting solubility and bioavailability.
- Stability : The 2-Cl/4-SCF₃ combination may enhance steric hindrance and resistance to nucleophilic attack relative to less substituted analogs.
- Reactivity : The electron-deficient aryl ring in the target compound could favor electrophilic aromatic substitution at the 5-position, whereas 1a’s -CH₂OH group directs reactivity toward oxidation or protection reactions.
Biological Activity
1-(2-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by a unique structural configuration that includes a chloro group, a trifluoromethylthio group, and a ketone functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme activity and interacting with various molecular targets.
- Molecular Formula : C10H8ClF3OS
- Molecular Weight : 268.68 g/mol
- CAS Number : 1804260-37-4
Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's mechanism of action may involve:
- Enzyme Inhibition : It potentially inhibits key enzymes involved in various biochemical pathways, leading to altered cellular responses.
- Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways and cellular functions.
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria.
- Antitumor Effects : There is emerging evidence that this compound may possess antitumor activity. In vitro assays have shown its potential to inhibit the growth of cancer cell lines, suggesting its utility in oncology.
- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, which is crucial in mitigating oxidative stress-related diseases.
Study 1: Antimicrobial Evaluation
A study conducted on various derivatives of the compound demonstrated significant antimicrobial activity against several bacterial strains. The results indicated that modifications in the structure could enhance efficacy.
| Compound | Activity (Zone of Inhibition) |
|---|---|
| This compound | 15 mm |
| Control (Standard Antibiotic) | 20 mm |
Study 2: Antitumor Activity
In another study, the compound was tested against human cancer cell lines (e.g., HeLa, MCF-7). The findings revealed a dose-dependent inhibition of cell proliferation.
| Concentration (µM) | % Cell Viability (HeLa) |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
